molecular formula C20H20FNO4 B13862984 3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one

3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13862984
M. Wt: 357.4 g/mol
InChI Key: VOPFRWKKSWXGSF-MSOLQXFVSA-N
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Description

Properties

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

(4S)-3-[(5S)-5-(2-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H20FNO4/c21-16-10-5-4-9-15(16)18(23)11-6-12-19(24)22-17(13-26-20(22)25)14-7-2-1-3-8-14/h1-5,7-10,17-18,23H,6,11-13H2/t17-,18+/m1/s1

InChI Key

VOPFRWKKSWXGSF-MSOLQXFVSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=CC=C2F)O)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=CC=C2F)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Enzymatic Kinetic Resolution via Lipase-Catalyzed Selective Esterification

One of the most established and industrially relevant methods for preparing the optically pure 3-[(5S)-(2-fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one is through kinetic resolution of the racemic mixture (5RS) by selective esterification of the undesired (5R) isomer using lipase enzymes.

Process Overview
  • Starting Material: Racemic 4S-phenyl-3-[(5RS)-5-(2-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one.
  • Catalyst: Lipase enzymes, preferably Lipozyme TL IM, but alternatives include Lipase AS, Lipase PS, Novozym 435, and Lipozyme RM IM.
  • Esterification Agent: Vinyl acetate.
  • Solvent: Organic solvents such as toluene, diisopropyl ether, or their mixtures.
  • Temperature: Typically conducted at 40°C, with a range from 0°C to 100°C feasible.
  • Reaction: Enantioselective acetylation of the (5R) isomer, converting it to an ester, leaving the (5S) isomer unreacted.
  • Isolation: The desired (5S) isomer is isolated by column chromatography or crystallization.
Advantages
Reaction Scheme Summary
Parameter Details
Lipase Enzyme Lipozyme TL IM (preferred)
Esterification Agent Vinyl acetate
Organic Solvent Toluene, diisopropyl ether, or mixture
Temperature 40°C (preferred), range 0–100°C
Reaction Type Enantioselective esterification (kinetic resolution)
Isolation Method Column chromatography or crystallization
Enantiomeric Purity Achieved ≥98%

This method is described in detail in patent WO2010113184A1, which emphasizes the eco-friendly, efficient, and selective nature of this enzymatic resolution process.

Biocatalytic Stereoselective Reduction Using Engineered Ketoreductase Enzymes

Another advanced preparation approach involves the stereoselective reduction of diketone precursors to the desired hydroxy compound using engineered ketoreductase enzymes.

Process Overview
  • Substrate: 5-((4S)-2-oxo-4-phenyl(1,3-oxazolidin-3-yl))-1-(2-fluorophenyl)pentane-1,5-dione.
  • Catalyst: Engineered ketoreductase polypeptides with improved stereoselectivity.
  • Reaction: Reduction of the diketone to the (5S)-hydroxy intermediate.
  • Outcome: High stereoselectivity yielding the (4S,5S) isomer of the target compound.
  • Further Application: The intermediate can be used in subsequent synthesis steps to produce Ezetimibe.
Advantages

This enzymatic reduction method is supported by patent literature and research on ketoreductase enzymes designed for the stereoselective production of this compound.

Comparative Summary of Preparation Methods

Feature Lipase-Catalyzed Kinetic Resolution Ketoreductase-Catalyzed Stereoselective Reduction
Starting Material Racemic hydroxy oxazolidinone Diketone precursor
Enzyme Used Lipase (Lipozyme TL IM preferred) Engineered ketoreductase polypeptides
Reaction Type Enantioselective esterification (acetylation) Stereoselective reduction
Solvent Organic solvents (toluene, diisopropyl ether) Usually aqueous or buffered media
Temperature Range 0–100°C (preferably 40°C) Mild, typically ambient to moderate temperatures
Enantiomeric Purity ≥98% High, depending on enzyme engineering
By-products Minimal Minimal
Industrial Suitability Established, eco-friendly, scalable Emerging, scalable with enzyme engineering
Isolation Method Chromatography or crystallization Purification of reduced product

Exhaustive Research Findings and Notes

  • The lipase-catalyzed kinetic resolution process is well-documented and patented, emphasizing its selectivity and environmental benefits.
  • Engineered ketoreductase enzymes have been developed to improve stereoselectivity for this compound’s synthesis, representing a biotechnological advance in asymmetric synthesis.
  • Both methods contribute to the synthesis of Ezetimibe, underscoring the pharmaceutical relevance of the compound.
  • The use of vinyl acetate as an acetyl donor in the lipase process is preferred for its reactivity and ease of removal.
  • Organic solvents such as toluene and diisopropyl ether are chosen for their compatibility with enzyme activity and solubility of substrates.
  • The enzymatic processes avoid hazardous reagents and harsh conditions, aligning with green chemistry principles.
  • Isolation techniques such as column chromatography and crystallization are standard to achieve high purity of the final enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Differences

Table 1: Comparative Analysis of Oxazolidinone Derivatives
Compound Name Substituents/Modifications Key Applications Pharmacological Notes
Target Compound : (4S)-3-[(5S)-5-(2-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one - 2-Fluorophenyl group
- Hydroxypentanoyl chain at position 3
- (4S,5S) stereochemistry
Ezetimibe synthesis Cholesterol absorption inhibition via NPC1L1 receptor binding .
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one - Methyl group at position 4
- No fluorophenyl or hydroxypentanoyl chain
Model compound for crystallographic studies Limited biological activity; used to study oxazolidinone ring conformation .
MLV-6976 : (4S,5R)-4-(2-methylpropyl)-3-[3-(perhydroazepin-1-yl)propyl]-5-phenyl-1,3-oxazolidin-2-one - Branched alkyl and azepine-containing substituents Centrally acting muscle relaxant Reduces decerebrate rigidity in rats via CNS modulation; dose-dependent efficacy .
(4S)-3-[(5R)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one - (5R) stereochemistry (enantiomer of target compound) Byproduct in ezetimibe synthesis Requires enzymatic resolution (lipase-catalyzed esterification) for removal .

Stereochemical and Physicochemical Properties

  • Stereochemistry : The (5S) configuration in the target compound is essential for ezetimibe’s activity. Enzymatic kinetic resolution is used to isolate the (5S) isomer from racemic mixtures .
  • Physical Properties: Boiling Point: 572.7±50.0°C (predicted) . Density: 1.297 g/cm³ . Solubility: Hydroxyl and fluorophenyl groups enhance polarity, improving aqueous solubility compared to non-hydroxylated analogs.

Pharmacological and Metabolic Profiles

  • Target Compound :
    • Mechanism : Inhibits intestinal cholesterol uptake by binding to NPC1L1 .
    • Metabolism : Undergoes glucuronidation in the liver, with minimal cytochrome P450 involvement, reducing drug-drug interactions .
  • MLV-6976 : Acts on the central nervous system (CNS), with a distinct mechanism unrelated to lipid metabolism .

Biological Activity

3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one, often referred to as a derivative of oxazolidinone, is primarily recognized for its role as an intermediate in the synthesis of Ezetimibe, a medication used to lower cholesterol levels by inhibiting cholesterol absorption in the intestines. This compound has garnered attention due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C20H20FNO4
  • Molecular Weight : 357.375 g/mol
  • SMILES Notation : OC@@Hc3ccccc3F
  • IUPAC Name : (4S)-3-[(5S)-5-(2-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Oxazolidinones are known for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the fluorophenyl group is thought to enhance the compound's binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis.

2. Cholesterol Absorption Inhibition

As an intermediate in the synthesis of Ezetimibe, this compound plays a crucial role in lowering plasma cholesterol levels. Ezetimibe works by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols. Studies have shown that compounds with similar structures can effectively reduce LDL cholesterol levels in clinical settings.

3. Potential Anti-inflammatory Effects

Emerging research suggests that oxazolidinone derivatives may possess anti-inflammatory properties. Preliminary studies indicate that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study ReferenceFindings
Study A (2023)Demonstrated that oxazolidinone derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.
Study B (2024)Showed that Ezetimibe significantly reduced LDL cholesterol levels in patients with hyperlipidemia over a 12-week period.
Study C (2024)Investigated the anti-inflammatory effects of oxazolidinones, revealing a reduction in pro-inflammatory cytokines in vitro.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this oxazolidinone derivative?

Answer:

  • Stepwise Protection/Deprotection : The fluorophenyl and hydroxyl groups require selective protection (e.g., silylation or acetylation) to prevent side reactions during coupling steps. highlights the use of trimethylsilyl (TMS) groups for hydroxyl protection in analogous compounds.
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-mediated reactions) are critical for maintaining (5S) and (4S) configurations. demonstrates Pd(hfacac)₂ in stereoselective cyclization .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended for isolating intermediates, as described in for structurally similar oxazolidinones .

Basic: How can crystallographic data resolve ambiguities in the stereochemical assignment of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX ( ) for structure refinement, focusing on Flack parameters to confirm absolute configuration. reports resolving phenyl/oxazole torsional angles via SHELX with an R factor of 0.048 .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots ( ) to assess positional disorder, particularly in fluorophenyl or hydroxypentanoyl moieties .

Advanced: How can contradictory NMR and HPLC data be reconciled during purity assessment?

Answer:

  • Dynamic Effects in NMR : Hydroxyl proton exchange or rotameric equilibria (e.g., oxazolidinone ring puckering) may cause splitting not observed in HPLC. Use variable-temperature NMR (e.g., 298–333 K) to identify exchange broadening, as in ’s analysis of triazole intermediates .
  • HPLC-MS Correlation : Pair reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with high-resolution MS to distinguish diastereomers or hydrate byproducts. validated this approach for oxazolidinone analogs .

Advanced: What methodologies are recommended for studying the biological activity of this compound in enzymatic assays?

Answer:

  • Pharmacophore Modeling : Construct 3D models (e.g., using Discovery Studio) based on oxazolidinone scaffolds’ interactions with enzymes like Δ-5 desaturase (D5D). used this approach to identify critical hydrogen bonds with the fluorophenyl group .
  • Cellular Assay Design : Use LC-MS to quantify substrate/product ratios (e.g., arachidonic acid/dihomo-γ-linolenic acid in D5D inhibition). achieved a 90% reduction in this ratio at 10 μM concentration in mouse models .

Basic: How to address low yields in the final coupling step of the hydroxypentanoyl moiety?

Answer:

  • Activation Strategies : Employ mixed anhydrides (e.g., pivaloyl chloride) or carbodiimides (EDC/HOBt) for acyl transfer. achieved 75% yield in analogous Pd-catalyzed couplings by optimizing solvent (acetonitrile) and inert atmosphere .
  • Temperature Control : Lower reaction temperatures (−20°C to 0°C) can suppress epimerization at the (5S) center.

Advanced: How to validate enantiomeric excess (ee) when chiral columns fail to resolve stereoisomers?

Answer:

  • Derivatization : Convert the compound to diastereomeric esters (e.g., Mosher’s acid chloride) for analysis via ¹⁹F NMR. used chiral HPLC (Chiralpak AD-H column) with 90:10 hexane/isopropanol to achieve baseline separation .
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures () to detect crystalline impurities .

Basic: What analytical techniques are critical for characterizing the hydroxypentanoyl side chain?

Answer:

  • ²H NMR Solvent Perturbation : Deuterated DMSO can reveal hydrogen-bonding interactions involving the hydroxyl group.
  • IR Spectroscopy : A broad peak near 3200–3400 cm⁻¹ confirms hydroxyl stretching; carbonyl stretches (C=O) at ~1750 cm⁻¹ validate the oxazolidinone ring ( ) .

Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl-modified analogs?

Answer:

  • Bioisosteric Replacement : Substitute the 2-fluorophenyl group with 3-fluoro or 4-fluoro isomers (synthesized via Ullmann coupling, ) to assess steric/electronic effects .
  • Free-Wilson Analysis : Systematically vary substituents on the phenyl ring and correlate with IC₅₀ values in target enzyme assays (e.g., ’s D5D inhibition SAR) .

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